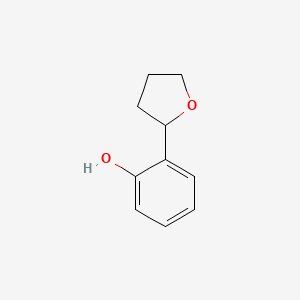![molecular formula C14H23N3 B3135623 {3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine CAS No. 40255-47-8](/img/structure/B3135623.png)
{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine
Overview
Description
{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a propylamine chain.
Mechanism of Action
Target of Action
The primary targets of 3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-amine are yet to be identified. The compound is a complex organic molecule that may interact with various proteins or receptors within the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular function .
Biochemical Pathways
The compound may influence a variety of pathways, depending on its targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The compound’s effects would depend on its targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-amine .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .
Cellular Effects
3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit acetylcholinesterase, thereby increasing acetylcholine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine within cells and tissues are complex processes that involve various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine typically involves the reaction of 4-methylphenylpiperazine with a suitable propylamine derivative. One common method is the reductive amination of 4-methylphenylpiperazine with propylamine in the presence of a reducing agent such as sodium cyanoborohydride . Another approach involves the use of protecting groups to selectively functionalize the piperazine ring before introducing the propylamine chain .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Similar structure with a different substitution pattern.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an amine.
4-(4-Methylphenyl)piperazine: Lacks the propylamine chain.
Uniqueness
{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-methylphenyl group and the propylamine chain allows for versatile chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-[4-(4-methylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-13-3-5-14(6-4-13)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDYQOBBDRREIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


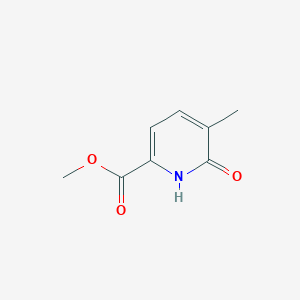
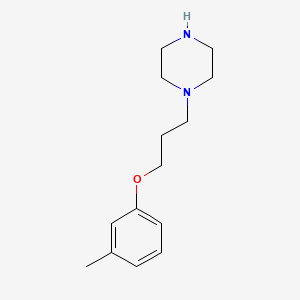
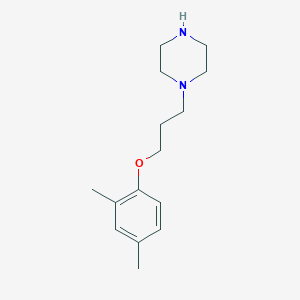
![1-[4-(2-Chlorophenoxy)butyl]piperazine](/img/structure/B3135567.png)
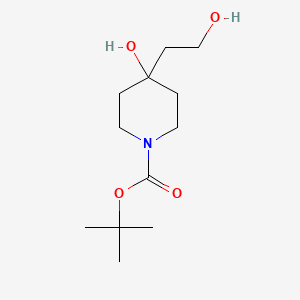
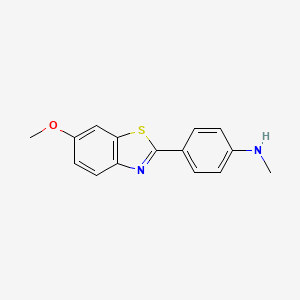
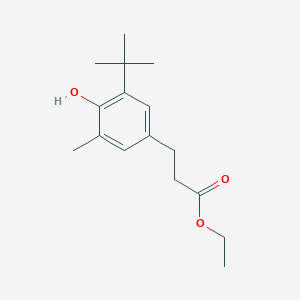
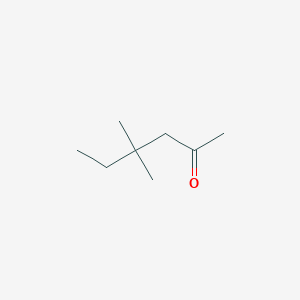
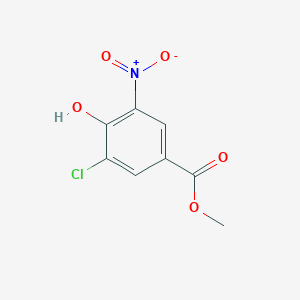
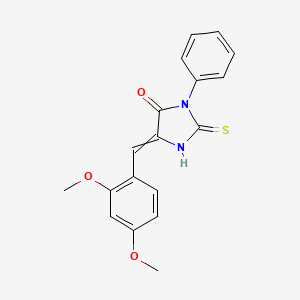
![5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B3135641.png)
![4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3135645.png)

